2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride
Description
2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S. It is a derivative of ethanesulfonyl chloride, featuring a cyanophenoxy group attached to the ethane backbone.
Properties
Molecular Formula |
C9H8ClNO3S |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
2-(4-cyanophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(12,13)6-5-14-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 |
InChI Key |
NHSIGPLGFRQGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-cyanophenol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Electrophilic Aromatic Substitution: The aromatic ring in the cyanophenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Biological Studies: It is employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The cyanophenoxy group can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyanophenoxy derivatives:
Methanesulfonyl Chloride: Similar in reactivity but lacks the aromatic cyanophenoxy group, making it less versatile in certain applications.
4-Cyanophenol: Contains the cyanophenoxy group but lacks the sulfonyl chloride functionality, limiting its reactivity in certain synthetic routes.
Benzenesulfonyl Chloride: Similar sulfonyl chloride functionality but different aromatic substitution pattern, leading to different reactivity and applications.
These comparisons highlight the unique combination of functional groups in 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride, making it a valuable compound in various fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
